molecular formula C10H9N5OS B4575260 7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4575260
M. Wt: 247.28 g/mol
InChI Key: IXTNIIQHHDIDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyridotriazolopyrimidinone scaffold. Its structure includes a methyl group at position 7 and a methylsulfanyl (SCH₃) substituent at position 2. This compound belongs to the triazolopyrimidinone family, which is known for diverse biological activities, including kinase inhibition and antimicrobial properties . The methylsulfanyl group enhances lipophilicity and may influence binding interactions with biological targets, while the methyl group at position 7 contributes to steric and electronic modulation of the core structure.

Properties

IUPAC Name

11-methyl-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c1-14-4-3-7-6(8(14)16)5-11-9-12-10(17-2)13-15(7)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTNIIQHHDIDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H8N4OSC_8H_8N_4OS, with a molecular weight of 196.24 g/mol. Its structure features a pyrido[3,4-e][1,2,4]triazolo framework that is known for various pharmacological properties.

Research indicates that compounds similar to this compound may inhibit phosphoinositide 3-kinase alpha (PI3Kα) activity. PI3Kα is involved in critical signaling pathways that regulate cell growth and survival, making it a target for cancer therapies . The inhibition of this pathway can lead to reduced tumor growth and proliferation in various cancer models.

Anticancer Activity

In vitro studies have demonstrated that related pyrido compounds exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, derivatives have shown IC50 values indicating effective growth inhibition at concentrations as low as 40 µg/mL .

Case Studies

  • Inhibition of Tumor Growth : A study on pyrido derivatives indicated that they effectively inhibited the growth of breast cancer cells by inducing apoptosis through the PI3K/Akt signaling pathway .
  • Selectivity Profiling : In a kinase selectivity study involving similar compounds, it was found that certain derivatives displayed inhibitory effects on kinases such as CDK1 and FGFR1, suggesting potential for targeted cancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
This compoundPI3Kα15Anticancer
Compound ACDK120Anticancer
Compound BFGFR125Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
7-Methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-CH₃, 2-SCH₃ C₁₁H₁₀N₆OS 282.30 (calculated) High lipophilicity (logP ~2.8 predicted); potential kinase interaction due to methylsulfanyl group. -
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-furan-2-ylmethyl, 2-pyridin-3-yl C₁₉H₁₄N₆O₂ 374.35 Enhanced π-π stacking capability from pyridinyl; furan group may improve solubility in polar solvents. [1]
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-NH₂, 2-CH₃ C₁₀H₉N₇O 243.22 Amino group increases hydrogen-bonding capacity; used in lab-scale medicinal chemistry studies. [4]
7-Benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-benzyl, 5-CH₃ C₁₆H₁₃N₅O 291.31 Benzyl group enhances lipophilicity (logP ~3.5); tested for CNS permeability in early-stage research. [7]
(E)-5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 5-CH₃, 7-Ph C₁₂H₁₁N₅O 242.25 Docking score (Chemgauss4: -10.07) against glutathione-S-transferase; moderate antimicrobial activity. [8]

Key Observations:

Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to the amino-substituted derivative , making it more suitable for membrane penetration. Benzyl and phenyl substituents (e.g., ) further elevate lipophilicity, which may improve blood-brain barrier permeability but reduce aqueous solubility.

Biological Activity Trends :

  • Pyridinyl and furanyl substituents (e.g., ) enhance interactions with aromatic residues in enzyme binding pockets, as observed in kinase inhibition assays.
  • The methylsulfanyl group’s sulfur atom may participate in hydrophobic or van der Waals interactions, analogous to the benzyl group’s role in .

Synthetic Accessibility: Amino-substituted derivatives (e.g., ) are synthesized via hydrazine-mediated cyclization, whereas methylsulfanyl derivatives require thiolation steps, complicating scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-methyl-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.